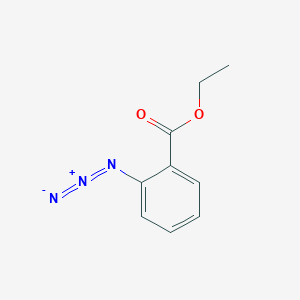
Ethyl 2-azidobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-azidobenzoate is an organic compound with the molecular formula C9H8N3O2. It is widely used in scientific research, with applications in various fields of research and industry. This compound is known for its unique chemical properties and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-azidobenzoate can be synthesized through various methods. One common method involves the reaction of ethyl 2-bromobenzoate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-azidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as triazoles, through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, dimethylformamide (DMF), elevated temperatures.
Cyclization Reactions: Copper(I) catalysts, organic solvents.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Substitution Reactions: Ethyl 2-substituted benzoates.
Cyclization Reactions: Triazole derivatives.
Reduction Reactions: Ethyl 2-aminobenzoate.
Applications De Recherche Scientifique
Ethyl 2-azidobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of biological pathways and as a tool for bioconjugation.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-azidobenzoate involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group is highly reactive and can undergo cycloaddition reactions to form triazoles, which are important in medicinal chemistry. Additionally, the compound can be reduced to form amines, which are key intermediates in the synthesis of pharmaceuticals .
Comparaison Avec Des Composés Similaires
Ethyl 2-aminobenzoate: Similar structure but with an amine group instead of an azide group.
Methyl 2-azidobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,1-Benzisoxazole-3(1H)-ones: Compounds with similar biological activity and used as starting materials for the synthesis of heterocyclic pharmacophores.
Uniqueness: this compound is unique due to its azide group, which provides high reactivity and versatility in synthetic chemistry. This makes it a valuable compound for the synthesis of a wide range of heterocyclic compounds and for use in click chemistry .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
ethyl 2-azidobenzoate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-3-4-6-8(7)11-12-10/h3-6H,2H2,1H3 |
Clé InChI |
RUFXXUICVBVRCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



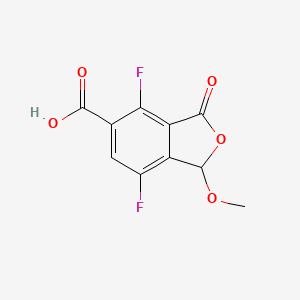

![3-Bromo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13574237.png)

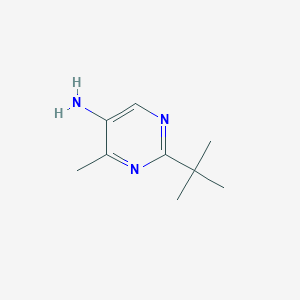
![rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate](/img/structure/B13574240.png)
![2-[1-(1H-pyrazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13574241.png)
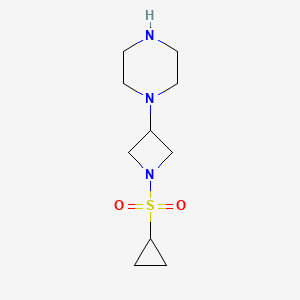
![(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)
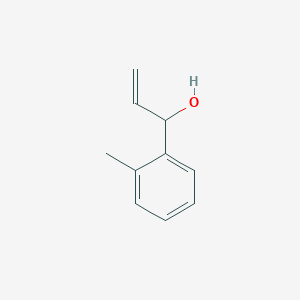
![[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride](/img/structure/B13574259.png)
![7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13574264.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13574266.png)
